![molecular formula C19H23N3O4 B2792669 3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021066-97-6](/img/structure/B2792669.png)
3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BTD and has been synthesized using various methods.
作用机制
The mechanism of action of BTD is not fully understood. However, studies have shown that BTD inhibits the activity of certain enzymes that are involved in cancer cell growth. BTD also induces apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
BTD has been shown to have various biochemical and physiological effects. Studies have shown that BTD can induce cell cycle arrest and inhibit the growth of cancer cells. BTD has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. BTD has been shown to have neuroprotective effects and can protect neurons from oxidative stress.
实验室实验的优点和局限性
BTD has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. BTD is also stable and can be stored for long periods. However, BTD has some limitations for lab experiments. BTD is insoluble in water, which makes it difficult to use in aqueous solutions. BTD also has poor bioavailability, which means that it may not be effective when administered orally.
未来方向
There are several future directions for the study of BTD. One direction is to explore the use of BTD in combination with other anti-cancer drugs. Another direction is to investigate the potential use of BTD in the treatment of other diseases, such as neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of BTD and to improve its bioavailability.
合成方法
BTD has been synthesized using different methods, including a one-pot four-component reaction and a multi-step synthesis. The one-pot four-component reaction involves the reaction of benzylamine, 2,4-pentanedione, malononitrile, and tetrahydrofuran-2-carboxylic acid in the presence of a catalyst. The multi-step synthesis involves the reaction of benzylamine with 2,4-pentanedione to form 3-benzylidenepentane-2,4-dione, which is then reacted with malononitrile to form 3-benzyl-1,3-dihydropyridine-2,4-dione. This compound is then reacted with tetrahydrofuran-2-carboxylic acid to form BTD.
科学研究应用
BTD has been studied for its potential use in scientific research, particularly in the field of cancer treatment. Studies have shown that BTD has anti-tumor properties and can inhibit the growth of cancer cells. BTD has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-benzyl-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-16(15-7-4-12-26-15)21-10-8-19(9-11-21)17(24)22(18(25)20-19)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQFQFKARRNTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2792588.png)
![N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2792590.png)
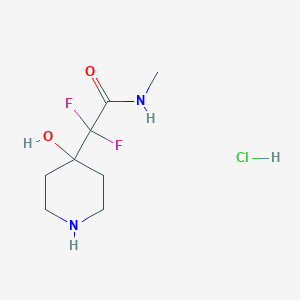

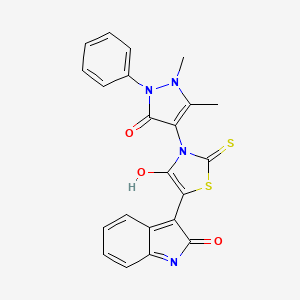
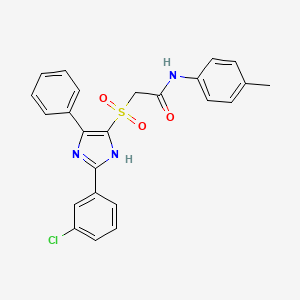
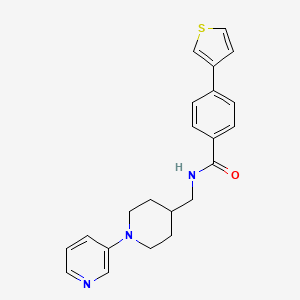
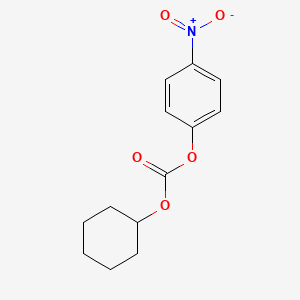

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2792603.png)
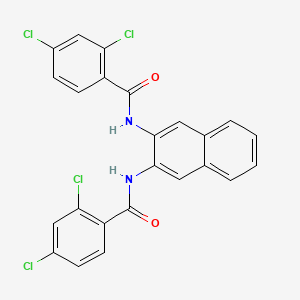

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2792606.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792607.png)